molecular formula C57H79N17O15 B1469637 Gonadorelin monoacetate CAS No. 499785-55-6

Gonadorelin monoacetate

Cat. No. B1469637
M. Wt: 1242.3 g/mol
InChI Key: XFBGQSMKXKSPPP-HBBGHHHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gonadorelin is a man-made protein that is similar to a hormone in the body called gonadotropin-releasing hormone (GnRH) . It is used to test how well the hypothalamus and the pituitary glands are working . It is also used to cause ovulation in women who do not have regular ovulation and menstrual periods because the hypothalamus gland does not release enough GnRH .


Synthesis Analysis

A biomimetic enzyme-linked immunoassay (BELISA) has been developed to target the small peptide hormone gonadorelin . This involves the growth of a polynorepinephrine (PNE)–based molecularly imprinted polymer (MIP) directly on microwells .


Molecular Structure Analysis

The molecular structure of Gonadorelin is identical to the endogenous GnRH . It is given by injection into a blood vessel or fat or as a nasal spray .


Chemical Reactions Analysis

The degradation kinetics of gonadorelin were investigated systematically with reversed-phase high-performance liquid chromatography . The overall degradation rate constant as a function of the temperature under acidic and alkaline conditions obeys the Arrhenius equation .


Physical And Chemical Properties Analysis

Gonadorelin acetate has a molecular weight of 1242.36 and is a solid substance . It is most stable at pH 5-5.5 with a half-life of 70 days at 70 C .

Safety And Hazards

Gonadorelin is suspected of damaging fertility and the unborn child . It also causes damage to organs (Endocrine system) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-2-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)61-25-44(56)75)66-46(77)26-62-47(78)39(20-30-11-13-34(74)14-12-30)68-52(83)42(27-73)71-51(82)40(22-32-21-31-7-3-4-8-35(31)64-32)70-50(81)41(23-33-24-59-28-63-33)69-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,21,24,28-29,36-43,64,73-74H,5-6,9-10,15-20,22-23,25-27H2,1-2H3,(H2,56,75)(H,59,63)(H,61,84)(H,62,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBGQSMKXKSPPP-HBBGHHHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC4=CC=CC=C4N3)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H79N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gonadorelin monoacetate
Reactant of Route 2
Gonadorelin monoacetate
Reactant of Route 3
Gonadorelin monoacetate
Reactant of Route 4
Gonadorelin monoacetate
Reactant of Route 5
Gonadorelin monoacetate
Reactant of Route 6
Gonadorelin monoacetate

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